Potassium bisulfate

Description

Properties

IUPAC Name |

potassium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKVPAROMQMJNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

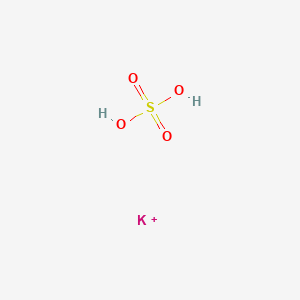

Canonical SMILES |

OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHSO4, HKO4S | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-80-5 (Parent) | |

| Record name | Potassium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047715 | |

| Record name | Potassium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydrogen sulfate is a colorless crystalline solid with a sulfur odor. It may cause illness from ingestion. If heated to high temperatures it may emit toxic fumes. It is used to make fertilizers and wine., White deliquescent crystals, pieces or granules, White deliquescent solid; [Merck Index] Colorless to white hygroscopic solid; [ICSC], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water, insoluble in ethanol, Solubility in water, g/100ml: 49 (very good) | |

| Record name | POTASSIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.2 g/cm³ | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7646-93-7 | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4311 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1K03241F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM HYDROGEN SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"potassium bisulfate chemical properties and structure"

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Bisulfate

Introduction

Potassium bisulfate (KHSO₄), also known as potassium hydrogen sulfate, is an inorganic compound that exists as the potassium acid salt of sulfuric acid.[1] It is a white, crystalline, and water-soluble solid.[1] This compound and its molten state have been the subject of various physicochemical studies, particularly concerning its thermal behavior and application as a catalyst in chemical synthesis.[2] This guide provides a comprehensive overview of the chemical properties and structure of potassium bisulfate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physical Properties

Potassium bisulfate is an ionic compound consisting of the potassium cation (K⁺) and the bisulfate anion (HSO₄⁻). The bisulfate anion is characterized by a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom protonated.

Table 1: Physical and Chemical Properties of Potassium Bisulfate

| Property | Value | References |

| Chemical Formula | KHSO₄ | [1] |

| Molar Mass | 136.17 g/mol | [3][4] |

| Appearance | Colorless to white crystalline solid | [1][4][5] |

| Density | 2.245 g/cm³ | [1] |

| Melting Point | 197 - 214 °C (decomposes) | [1][4] |

| Boiling Point | 300 °C (decomposes) | [1] |

| Solubility in Water | 36.6 g/100 mL (0 °C)49 g/100 mL (20 °C)121.6 g/100 mL (100 °C) | [1][5] |

| Solubility in other solvents | Insoluble in ethanol, soluble in acetone | [1] |

Spectroscopic Analysis

Spectroscopic methods are crucial for elucidating the structure and bonding within potassium bisulfate.

Infrared (IR) Spectroscopy

The IR spectrum of potassium bisulfate exhibits characteristic absorption bands corresponding to the vibrational modes of the HSO₄⁻ ion. The spectrum typically shows peaks in the region of 3450-3224 cm⁻¹ which are attributed to the O-H stretching vibrations of the HSO₄⁻ groups. Bands corresponding to the S=O and S-O stretching vibrations are also prominent.[5][6][7]

A typical experimental setup for obtaining an FTIR spectrum of solid potassium bisulfate involves the following steps:

-

Sample Preparation: The potassium bisulfate sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using the attenuated total reflectance (ATR) technique with the solid powder.

-

Instrumentation: A Bruker IFS 85 or a similar FTIR spectrometer is used for analysis.[5]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), is analyzed to identify the characteristic vibrational frequencies of the HSO₄⁻ ion.

Raman Spectroscopy

Raman spectroscopy, particularly of molten potassium bisulfate, provides valuable insights into its structure and the chemical equilibria present at elevated temperatures.[8][9] Studies have shown that upon heating, potassium bisulfate undergoes reactions to form potassium pyrosulfate (K₂S₂O₇) and water.[8][9][10] The Raman spectra of molten KHSO₄ show a decrease in the concentration of the HSO₄⁻ ion and a corresponding increase in the S₂O₇²⁻ concentration as the temperature rises.[8][9]

The following protocol is based on studies of molten potassium bisulfate:[8][11]

-

Sample Preparation: A sample of potassium bisulfate is placed in a high-temperature resistant cell, often made of materials like Hastelloy C to withstand the corrosive nature of the melt.[11]

-

Instrumentation: A Raman spectrometer, such as a Jarrell-Ash 25-400, equipped with an argon ion laser (e.g., 488 nm line) for excitation is used.[11] The temperature of the sample is controlled using a furnace or a heating block.

-

Data Acquisition: Raman spectra are recorded at various temperatures, for instance, from the melting point up to 700°C.[9]

-

Data Analysis: The recorded spectra are analyzed to identify the vibrational frequencies and their polarizations. These are then assigned to the different ionic species present in the melt, such as HSO₄⁻, S₂O₇²⁻, and SO₄²⁻, providing information on the chemical reactions occurring at different temperatures.[8][9]

Thermal Analysis

The thermal stability and phase transitions of potassium bisulfate are well-characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measurements show that potassium bisulfate is stable up to approximately 210°C.[12] Above this temperature, it undergoes thermal decomposition. The primary decomposition reaction involves the formation of potassium pyrosulfate (K₂S₂O₇) and water.[1][10]

2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Further heating above 600°C leads to the decomposition of potassium pyrosulfate into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃).[1][10]

K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)

| Temperature Range | Event | Mass Loss | References |

| ~210-400 °C | Decomposition to K₂S₂O₇ | Theoretical: 6.6% | [1][10][12] |

| >600 °C | Decomposition of K₂S₂O₇ to K₂SO₄ | Theoretical: 29.4% (from K₂S₂O₇) | [1][10] |

A standard TGA experiment for potassium bisulfate would be as follows:

-

Instrumentation: A thermogravimetric analyzer, such as a Stanton TR-01 thermobalance, is used.[13]

-

Sample Preparation: A small, accurately weighed sample (e.g., 10-20 mg) of powdered potassium bisulfate is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen or air.[14]

-

Data Analysis: The TGA curve, which plots the percentage of mass loss versus temperature, is analyzed to determine the onset and completion temperatures of decomposition and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

DSC studies on potassium bisulfate reveal several thermal events upon heating. These include an exothermic transition around 120°C, which is considered metastable, and two endothermic transitions at approximately 178°C and 212°C, with the latter being the melting point.[15] These transitions are also associated with some weight loss, indicating the initiation of decomposition.[15]

| Temperature (°C) | Event Type | Description | References |

| ~120 | Exothermic (metastable) | Release of absorbed water | [15] |

| ~178 | Endothermic | Phase transition/Partial polymerization | [15] |

| ~212 | Endothermic | Melting and decomposition | [15] |

The methodology for a DSC analysis of potassium bisulfate is as follows:[16]

-

Instrumentation: A differential scanning calorimeter, such as a Netzsch DSC, is employed.[16]

-

Sample Preparation: A small amount of the sample (e.g., 2-5 mg) is weighed into an aluminum or alumina crucible and hermetically sealed. An empty, sealed crucible is used as a reference.

-

Experimental Conditions: The sample and reference are heated at a constant rate (e.g., 5-10°C/min) over a desired temperature range (e.g., 25-300°C) under an inert atmosphere (e.g., nitrogen).[16]

-

Data Analysis: The DSC thermogram, which plots heat flow against temperature, is analyzed to identify the temperatures of endothermic and exothermic transitions, such as melting and phase changes.

Synthesis of Potassium Bisulfate

Potassium bisulfate can be synthesized through several methods in a laboratory setting. A common and straightforward method involves the reaction of a potassium salt, such as potassium hydroxide or potassium carbonate, with an equimolar amount of sulfuric acid.[10][17]

KOH + H₂SO₄ → KHSO₄ + H₂O K₂CO₃ + 2 H₂SO₄ → 2 KHSO₄ + H₂O + CO₂

Another method involves the reaction of potassium chloride with sulfuric acid.[18]

-

Reaction Setup: In a beaker, a solution of potassium hydroxide (KOH) is prepared by dissolving a known molar amount in deionized water.

-

Acid Addition: An equimolar amount of sulfuric acid (H₂SO₄) is slowly added to the KOH solution with constant stirring. The reaction is exothermic and should be performed with care.

-

Crystallization: The resulting solution is heated to evaporate some of the water and then allowed to cool slowly to facilitate the crystallization of potassium bisulfate.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in an oven or desiccator.

Applications in Organic Synthesis

Potassium bisulfate is an inexpensive, readily available, and effective acidic catalyst for various organic reactions, particularly those involving condensation and dehydration.[2] It is often used as a solid acid catalyst, which simplifies the workup procedure.

Common applications include:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.[2]

-

Condensation Reactions: For example, catalyzing the synthesis of bis-indole compounds from aldehydes and indoles.[2]

-

Deprotection Reactions: Used in the removal of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group from alcohols.[2]

-

Dehydration Reactions: Employed as a dehydrating agent, for instance, in the synthesis of pyruvic acid from tartaric acid.

Visualizations

References

- 1. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Potassium Bisulfate [commonorganicchemistry.com]

- 5. Potassium bisulfate | KHSO4 | CID 516920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium bisulfate (7646-93-7) IR2 spectrum [chemicalbook.com]

- 7. Potassium bisulfate (7646-93-7) IR Spectrum [m.chemicalbook.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. ris.utwente.nl [ris.utwente.nl]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. researchgate.net [researchgate.net]

- 16. bulletin.incas.ro [bulletin.incas.ro]

- 17. Sciencemadness Discussion Board - KHSO4 Potassium bisulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. CA1217028A - Method for the production of potassium sulfate using sulfuric acid and potassium chloride - Google Patents [patents.google.com]

Synthesis and Preparation of Potassium Bisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of potassium bisulfate (KHSO₄), an inorganic compound with significant applications in various industrial and laboratory settings, including as a reagent in analytical chemistry and a precursor for other potassium salts.[1][2] This document details various synthetic methodologies, presents quantitative data in a structured format, and outlines comprehensive experimental protocols.

Introduction

Potassium bisulfate, also known as potassium hydrogen sulfate, is a white, water-soluble solid that forms a strongly acidic solution.[3] It is a key intermediate in the Mannheim process for producing potassium sulfate and has applications as a food additive, a preservative in winemaking, and a flux in the analysis of ores.[1][3][4] This guide focuses on the primary methods for its preparation, offering detailed procedures for laboratory and industrial-scale synthesis.

Synthetic Methodologies

Several methods are employed for the synthesis of potassium bisulfate, each with distinct advantages and applications depending on the desired scale and purity. The most common methods involve the reaction of a potassium salt with sulfuric acid.

From Potassium Chloride and Sulfuric Acid (Mannheim Process)

This is a major industrial method for the production of potassium bisulfate as an intermediate in the synthesis of potassium sulfate.[1][2] The reaction is exothermic and proceeds as follows:

KCl + H₂SO₄ → KHSO₄ + HCl

Logical Flow of the Mannheim Process

Caption: General workflow of the Mannheim process for potassium bisulfate synthesis.

From Potassium Hydroxide and Sulfuric Acid

This acid-base neutralization reaction is a straightforward method suitable for laboratory-scale synthesis.[5][6] The reaction is as follows:

KOH + H₂SO₄ → KHSO₄ + H₂O

General Synthesis Workflow

Caption: A typical laboratory workflow for the synthesis and isolation of potassium bisulfate.

From Potassium Sulfate and Sulfuric Acid

Potassium bisulfate can also be prepared by heating potassium sulfate with sulfuric acid.[4][7]

K₂SO₄ + H₂SO₄ → 2KHSO₄

As a Byproduct of Nitric Acid Production

Potassium bisulfate is a byproduct in the production of nitric acid from potassium nitrate and sulfuric acid.[1]

KNO₃ + H₂SO₄ → KHSO₄ + HNO₃

Quantitative Data for Synthesis

The following tables summarize key quantitative parameters for the different synthetic routes.

Table 1: Reactant Stoichiometry and Conditions

| Method | Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Temperature |

| Mannheim Process | Potassium Chloride (KCl) | Sulfuric Acid (H₂SO₄) | 1:1 | Exothermic, elevated T |

| Neutralization | Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) | 1:1 | Room Temperature (initially) |

| From Potassium Sulfate | Potassium Sulfate (K₂SO₄) | Sulfuric Acid (H₂SO₄) | 1:1 | Heating required |

| Nitric Acid Byproduct | Potassium Nitrate (KNO₃) | Sulfuric Acid (H₂SO₄) | 1:1 | Elevated Temperature |

Table 2: Physical and Chemical Properties of Potassium Bisulfate

| Property | Value |

| Molar Mass | 136.17 g/mol [4] |

| Appearance | White, deliquescent crystalline solid[3][4] |

| Density | 2.245 g/cm³[5] |

| Melting Point | 197 °C (decomposes)[1] |

| Solubility in Water | 49 g/100 mL at 20 °C[1] |

Experimental Protocols

Protocol for Synthesis from Potassium Hydroxide and Sulfuric Acid

Objective: To synthesize potassium bisulfate via the neutralization of potassium hydroxide with sulfuric acid.

Materials:

-

Potassium hydroxide (KOH) pellets

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of KOH Solution: Carefully dissolve a pre-weighed amount of KOH in a minimal amount of distilled water in a beaker. This reaction is exothermic, so cooling the beaker in an ice bath is recommended.

-

Addition of Sulfuric Acid: Slowly and with constant stirring, add an equimolar amount of concentrated sulfuric acid to the KOH solution.[5] The addition should be done dropwise to control the exothermic reaction.

-

Crystallization: Allow the resulting solution to cool to room temperature, and then place it in an ice bath to induce crystallization of potassium bisulfate.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Protocol for Synthesis from Potassium Chloride and Sulfuric Acid (Laboratory Scale)

Objective: To synthesize potassium bisulfate from potassium chloride and sulfuric acid.

Materials:

-

Potassium chloride (KCl)

-

Concentrated sulfuric acid (H₂SO₄, 97-98%)

-

Round-bottom flask

-

Heating mantle

-

Condenser (for HCl gas collection if desired)

-

Beaker for crystallization

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine potassium chloride and concentrated sulfuric acid in a 1:1 molar ratio.[1] An example from a patent describes adding 37.3 grams of potassium chloride to 50.5 grams of 97% sulfuric acid.[8]

-

Heating: Gently heat the mixture. The reaction will produce hydrogen chloride gas, which can be safely vented in a fume hood or collected.[1][8] The reaction mixture will become a clear solution at elevated temperatures (e.g., around 70-80 °C).[8]

-

Crystallization: After the reaction is complete (cessation of HCl evolution), carefully pour the hot solution into a beaker and allow it to cool to room temperature. Subsequently, cool the beaker in an ice bath to maximize crystal formation.[8]

-

Isolation and Purification: Collect the potassium bisulfate crystals by filtration, wash with a small amount of cold distilled water, and dry.[8]

Purification of Potassium Bisulfate

Potassium bisulfate obtained from synthesis, particularly as a byproduct, may contain impurities such as unreacted sulfuric acid or other salts.[9][10]

Purification Strategy

Caption: A logical workflow for the purification of potassium bisulfate.

A common purification method is recrystallization from water.[5][11] For crude potassium bisulfate containing excess sulfuric acid, a suggested method involves dissolving the impure product in water and adding a small amount of calcium carbonate.[9] The sulfuric acid reacts to form insoluble calcium sulfate, which can be removed by filtration.[9] The purified potassium bisulfate can then be recovered from the filtrate by crystallization.

Safety and Handling

Potassium bisulfate is a corrosive substance that can cause severe skin burns and eye damage.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[12][13] All work should be conducted in a well-ventilated area or a fume hood.[12] Store potassium bisulfate in a cool, dry place in a tightly sealed container.[5] It is deliquescent, meaning it absorbs moisture from the air.[4]

Conclusion

This guide has provided a comprehensive overview of the primary methods for the synthesis and preparation of potassium bisulfate. By detailing the underlying chemistry, providing quantitative data, and outlining specific experimental protocols, researchers and professionals can select and implement the most suitable method for their specific needs. Adherence to proper safety protocols is crucial when working with the corrosive materials involved in these syntheses.

References

- 1. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. innospk.com [innospk.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. Production and manufacturing method and process flow of potassium hydrogen sulfate-Chemwin [en.888chem.com]

- 7. Potassium biSulfate (KHSO₄) Uses in laboratory & Industry [amizaraspecialitychemicals.co.in]

- 8. US4588573A - Method for the production of potassium sulfate using sulfuric acid and potassium chloride - Google Patents [patents.google.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Potassium bisulfate | 7646-93-7 [chemicalbook.com]

- 12. Potassium Bisulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. actylislab.com [actylislab.com]

Navigating the Solubility of Potassium Bisulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bisulfate (KHSO₄), a potassium acid salt of sulfuric acid, is a versatile inorganic compound with applications spanning catalysis, analytical chemistry, and as a precursor in chemical synthesis. Despite its utility, a comprehensive understanding of its solubility in non-aqueous, organic solvents remains a critical knowledge gap for researchers in various fields, including drug development where it may be used as a counterion or pH modifier. This technical guide provides a thorough review of the currently available, albeit limited and often conflicting, qualitative solubility data for potassium bisulfate in a range of organic solvents. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility and explores the key theoretical factors governing the dissolution of this ionic compound in organic media. This guide aims to equip researchers with the necessary information to make informed decisions regarding the use of potassium bisulfate in organic solvent systems and to underscore the importance of empirical verification.

Introduction

Potassium bisulfate is a white, crystalline solid that is highly soluble in water.[1][2] Its utility in organic chemistry is often linked to its acidic nature in solution. However, the successful application of potassium bisulfate in non-aqueous environments is contingent upon its solubility in the chosen organic solvent. The principle of "like dissolves like" provides a foundational, yet simplistic, predictive tool.[3] The solubility of an ionic salt like potassium bisulfate in an organic solvent is a complex interplay of factors including solvent polarity, the lattice energy of the salt, and the solvation energy of the constituent ions. This guide seeks to consolidate the fragmented information available and provide a practical framework for researchers.

Qualitative Solubility of Potassium Bisulfate in Organic Solvents

The existing literature on the solubility of potassium bisulfate in organic solvents is sparse and presents conflicting information. No quantitative solubility data (e.g., in g/100 mL) was found in a comprehensive search of scientific databases and chemical supplier information. The following table summarizes the available qualitative data, highlighting the discrepancies to caution researchers against relying solely on reported information without experimental validation.

| Organic Solvent | Solvent Type | Reported Solubility | Source(s) |

| Methanol | Polar Protic | No specific data found. | - |

| Ethanol | Polar Protic | Insoluble[1][4][5], Soluble[6][7], Decomposes[8] | [1][4][5][6][7][8] |

| Acetone | Polar Aprotic | Soluble[5][6][7], Insoluble[9] | [5][6][7][9] |

| Isopropyl Alcohol | Polar Protic | Soluble[10] | [10] |

| Dimethylformamide (DMF) | Polar Aprotic | No specific data found. | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | No specific data found. | - |

| Acetonitrile | Polar Aprotic | No specific data found. | - |

| Toluene | Nonpolar | No specific data found. | - |

| Hexane | Nonpolar | No specific data found. | - |

Note: The conflicting reports for ethanol and acetone underscore the necessity of experimental determination of solubility for any specific application. The reported decomposition in alcohol also warrants careful consideration.[8]

Experimental Protocol for Determining Solubility

Given the ambiguity in the literature, a standardized experimental approach is crucial for determining the solubility of potassium bisulfate in an organic solvent of interest. The following protocol is a generalized method that can be adapted to specific laboratory conditions and analytical capabilities.[11][12][13]

Objective: To determine the equilibrium solubility of potassium bisulfate in a specific organic solvent at a controlled temperature.

Materials:

-

Potassium bisulfate (analytical grade)

-

Organic solvent of interest (high purity)

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, IC, or titration setup)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium bisulfate to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid particles.

-

For more complete separation, centrifuge the sample to pellet any suspended solids.

-

Filter the supernatant through a chemically inert syringe filter to obtain a clear, saturated solution.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the working range of the chosen analytical method.

-

Quantify the concentration of potassium bisulfate (or the potassium or bisulfate ion) using a validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC): An ion-exchange or ion-pair chromatography method can be used to separate and quantify the bisulfate anion.

-

Ion Chromatography (IC): This is a direct method for quantifying the concentration of both potassium and bisulfate ions.

-

Titration: The acidic nature of the bisulfate ion allows for quantification via titration with a standardized base.

-

-

-

Calculation and Reporting:

-

Calculate the solubility from the determined concentration in the saturated solution, taking into account any dilution factors.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and report the temperature at which the measurement was made.

-

Factors Influencing Solubility in Organic Solvents

The dissolution of an ionic compound like potassium bisulfate in an organic solvent is governed by a thermodynamic balance between the energy required to break the ionic lattice (lattice energy) and the energy released when the ions are solvated by the solvent molecules (solvation energy).[14]

Key factors include:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The dipoles of polar solvent molecules can interact with and stabilize the potassium cations and bisulfate anions, overcoming the lattice energy.[15]

-

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors (e.g., alcohols) can specifically solvate the bisulfate anion. Aprotic polar solvents (e.g., acetone, DMF, DMSO) lack this ability but can still solvate the cation through their negative dipoles.[3]

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the dissolved ions, preventing them from re-forming the crystal lattice.

-

Lattice Energy of Potassium Bisulfate: A higher lattice energy will make the salt more difficult to dissolve.

-

Size and Charge of Ions: Smaller ions with higher charges generally have stronger interactions within the crystal lattice, making them less soluble.[16]

-

Temperature: The effect of temperature on solubility is complex and depends on the enthalpy of solution. For many salts, solubility increases with temperature, but this is not always the case.[15]

-

Ion-Pairing: In solvents with low to moderate polarity, dissolved ions may exist as ion pairs, which can affect the overall solubility.[17]

Conclusion and Recommendations

The solubility of potassium bisulfate in organic solvents is a critical parameter for its effective use in non-aqueous systems. However, the currently available data is sparse and contradictory, necessitating a cautious and empirical approach. This guide has summarized the existing qualitative information, provided a detailed experimental protocol for the accurate determination of solubility, and outlined the key theoretical principles governing this phenomenon.

It is strongly recommended that researchers and drug development professionals:

-

Do not rely on published qualitative solubility data without independent verification. The discrepancies, particularly for common solvents like ethanol and acetone, highlight the unreliability of the current information.

-

Experimentally determine the solubility of potassium bisulfate in the specific solvent and at the relevant temperature for their application. The provided protocol offers a robust starting point for such investigations.

-

Consider the potential for decomposition when using potassium bisulfate in alcoholic solvents.

A more systematic and quantitative investigation into the solubility of potassium bisulfate in a wide range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. Potassium bisulfate or Potassium bisulphate Manufacturers, with SDS [mubychem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Potassium bisulfate | KHSO4 | CID 516920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 6. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. Potassium hydrogen sulfate, 97% | Fisher Scientific [fishersci.ca]

- 8. encyclopedia.com [encyclopedia.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Potassium hydrogen sulfate, fused, ACS, mixture of potassium pyrosulfate, K{2}S{2}O{7}, and potassium bisulfate, KHSO{4} | Fisher Scientific [fishersci.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

- 14. quora.com [quora.com]

- 15. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 16. mrcaslick.altervista.org [mrcaslick.altervista.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium bisulfate (KHSO₄). It details the chemical transformations, intermediate products, and thermodynamic properties associated with the process. This document is intended for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques and require a thorough understanding of the behavior of inorganic salts upon heating.

Introduction

Potassium bisulfate (KHSO₄), also known as potassium hydrogen sulfate, is an inorganic compound that undergoes a multi-step thermal decomposition upon heating. Understanding this process is crucial in various scientific and industrial applications, including analytical chemistry, where it is used as a fluxing agent, and in the synthesis of other potassium salts. This guide will explore the sequential decomposition reactions, associated phase transitions, and the experimental methodologies used to characterize these phenomena.

Thermal Decomposition Pathway

The thermal decomposition of potassium bisulfate is not a single-step event but rather a sequence of reactions that occur over a wide temperature range. The process can be broadly divided into two main decomposition stages, with a preceding melting phase and the potential formation of an intermediate species.

The primary decomposition pathway involves the conversion of potassium bisulfate to potassium pyrosulfate (K₂S₂O₇) and subsequently to potassium sulfate (K₂SO₄).

Stage 1: Formation of Potassium Pyrosulfate

Upon heating, two molecules of potassium bisulfate undergo a dehydration reaction to form one molecule of potassium pyrosulfate and water vapor.

2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)[1]

This reaction typically begins after the melting of potassium bisulfate.

Stage 2: Decomposition of Potassium Pyrosulfate

At higher temperatures, potassium pyrosulfate further decomposes to form potassium sulfate and sulfur trioxide gas.

K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)[1]

Some studies have suggested the formation of an intermediate, potassium persulfate (K₂S₂O₈) or K₂SO₅, during the decomposition process, particularly in an oxygen-containing atmosphere. However, the predominant and well-established pathway leads to the formation of potassium sulfate.[2][3][4]

The overall decomposition can be represented by the following logical progression:

Figure 1: Simplified thermal decomposition pathway of potassium bisulfate.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of potassium bisulfate. The following tables summarize the key quantitative data obtained from these analyses.

Thermal Transition Temperatures

The decomposition temperatures of potassium bisulfate are dependent on experimental conditions, particularly the heating rate.

| Thermal Event | Temperature Range (°C) | Technique | Notes |

| Melting Point | 195 - 214 | DSC/DTA | The melting is accompanied by the onset of decomposition. |

| Decomposition Stage 1 | KHSO₄ → K₂S₂O₇ | ||

| Onset | ~210 - 250 | TGA/DTA | The exact onset can vary with heating rate. |

| Peak | ~300 - 450 | DTG | Represents the maximum rate of mass loss for the first decomposition step. |

| Decomposition Stage 2 | K₂S₂O₇ → K₂SO₄ | ||

| Onset | > 400 | TGA | This stage often overlaps with the end of the first stage. |

| Peak | > 600 | DTG | The decomposition continues to higher temperatures.[1] |

Mass Loss Data

The theoretical mass loss for each decomposition step can be calculated from the stoichiometry of the reactions. Experimental values from TGA are typically in close agreement.

| Decomposition Step | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| 2KHSO₄ → K₂S₂O₇ + H₂O | 6.62% | ~6.6% |

| K₂S₂O₇ → K₂SO₄ + SO₃ | 29.42% (relative to KHSO₄) | ~27% (total from 210-800°C)[2] |

Enthalpy Data

DSC measurements provide data on the enthalpy changes associated with melting and decomposition.

| Thermal Event | Enthalpy Change (ΔH) | Notes |

| Melting | Endothermic | The enthalpy of fusion is often coupled with the enthalpy of the initial decomposition. |

| Decomposition (KHSO₄ → K₂S₂O₇) | 72.59 ± 2.40 kJ/mol[2] | This is an endothermic process. |

| Decomposition (K₂S₂O₇ → K₂SO₄) | Endothermic | The process requires a continuous input of energy. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data. The following sections outline the methodologies for TGA and DSC analysis of potassium bisulfate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the mass loss during the decomposition of potassium bisulfate.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace.

Experimental Parameters:

-

Sample Preparation: A small amount of finely ground potassium bisulfate (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions and to efficiently remove gaseous products.

-

Heating Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature to approximately 800-1000 °C.

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

Figure 2: Experimental workflow for the TGA of potassium bisulfate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., melting) and decomposition reactions.

Instrumentation: A differential scanning calorimeter with a reference and a sample pan.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample of potassium bisulfate (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.

-

Heating Program: A linear heating rate, often 10 °C/min, is applied. The temperature range should encompass the melting and decomposition events, typically from ambient to around 500 °C for the first decomposition step.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Characterization of Intermediates and Products

In-situ techniques such as high-temperature Raman spectroscopy can be employed to identify the chemical species present at different stages of the decomposition.[2][5] Raman spectra of molten potassium bisulfate show the gradual disappearance of bands corresponding to the HSO₄⁻ ion and the emergence of bands characteristic of the S₂O₇²⁻ ion as the temperature increases. At even higher temperatures, the appearance of bands for the SO₄²⁻ ion confirms the final decomposition product.[5]

Conclusion

The thermal decomposition of potassium bisulfate is a well-defined, multi-step process that can be thoroughly characterized using thermal analysis techniques such as TGA and DSC. The primary decomposition pathway involves the formation of potassium pyrosulfate, followed by its conversion to potassium sulfate at higher temperatures, with the evolution of water and sulfur trioxide, respectively. The quantitative data on transition temperatures, mass loss, and enthalpy changes are critical for understanding and utilizing this compound in various scientific and industrial contexts. The experimental protocols provided in this guide offer a foundation for researchers to conduct reliable and reproducible thermal analysis of potassium bisulfate.

References

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 5. Raman spectroscopic study of tungsten(VI) oxosulfato complexes in WO3-K2S2O7-K2SO4 molten mixtures: stoichiometry, vibrational properties, and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bisulfate (KHSO₄), also known as potassium hydrogen sulfate, is an inorganic compound with significant applications across various scientific and industrial domains, including as a food additive, in wine making, and as a laboratory reagent.[1][2][3][4][5][6][7][8] Its utility is intrinsically linked to its physicochemical properties, among which its hygroscopic and deliquescent nature is of paramount importance, particularly in the context of drug development and formulation where moisture control is critical.[9][10][11] This technical guide provides a comprehensive overview of the hygroscopic characteristics of potassium bisulfate, detailing its physical and chemical properties, methodologies for its hygroscopicity assessment, and the implications of its moisture-absorbing behavior.

Physicochemical Properties of Potassium Bisulfate

Potassium bisulfate is a white, odorless, crystalline solid.[1][4] It is well-documented as a deliquescent substance, meaning it can absorb sufficient moisture from the atmosphere to dissolve and form a liquid solution.[1][2][3][4][5][8][12] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Bisulfate

| Property | Value | References |

| Chemical Formula | KHSO₄ | [1][13] |

| Molecular Weight | 136.17 g/mol | [1][13] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | Approximately 200-214 °C (decomposes) | [1][2][3] |

| Solubility in Water | Highly soluble | [1][13][14] |

| Hygroscopic Nature | Deliquescent | [1][2][3][4][5][8][12] |

Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is a more extreme form of hygroscopicity where a solid substance absorbs enough atmospheric moisture to dissolve completely and form a solution.[15] The critical relative humidity (CRH) is the specific relative humidity at which deliquescence begins for a given substance at a particular temperature.[15]

European Pharmacopoeia Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.[16][17] The classification is as follows:

-

Non-hygroscopic: Increase in mass is less than 0.12% w/w.

-

Slightly hygroscopic: Increase in mass is between 0.2% and 2% w/w.

-

Hygroscopic: Increase in mass is between 2% and 15% w/w.

-

Very hygroscopic: Increase in mass is greater than 15% w/w.

The specific classification for potassium bisulfate under this system would require experimental determination as described in Section 4.2.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of potassium bisulfate can be quantitatively assessed using several established methods. The following sections detail the protocols for two common techniques: Dynamic Vapor Sorption (DVS) and the Static Gravimetric Method.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[18][19] This method allows for the determination of moisture sorption-desorption isotherms and the identification of the critical relative humidity.

A suggested experimental workflow for analyzing the hygroscopicity of potassium bisulfate using DVS is depicted in the diagram below.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of finely powdered potassium bisulfate onto the DVS sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 95% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute).

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm. The CRH is identified as the RH value at which a sharp, significant increase in mass occurs during the sorption phase.

Static Gravimetric Method

This method involves exposing a pre-weighed sample to a series of constant humidity environments, typically created using saturated salt solutions, and measuring the mass change at equilibrium.[7][13]

The logical flow for determining hygroscopicity using the static gravimetric method is illustrated below.

References

- 1. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures | MDPI [mdpi.com]

- 2. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Sodium Bisulfate? – Jones Hamilton [jones-hamilton.com]

- 4. Water Activities of Acid Brine Lakes Approach the Limit for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 7. omicsonline.org [omicsonline.org]

- 8. Potassium sulfate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Physical and chemical properties of sodium bisulfate | MEL Chemistry [melscience.com]

- 10. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 16. Potassium bisulfate | KHSO4 | CID 516920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Effect of temperature on the deliquescence properties of food ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

Acidity and pH of Potassium Bisulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties and pH characteristics of potassium bisulfate (KHSO₄) solutions. It is intended to serve as a resource for laboratory professionals who utilize potassium bisulfate as an acidulant, pH control agent, or a reagent in various chemical and pharmaceutical applications.

Introduction to Potassium Bisulfate

Potassium bisulfate (KHSO₄), also known as potassium hydrogen sulfate, is the potassium acid salt of sulfuric acid. It is a white, crystalline solid that is highly soluble in water.[1] In aqueous solutions, it is a corrosive substance that should be handled with appropriate safety precautions.[2] Its utility in scientific and industrial settings stems from its nature as a strong, yet solid and easily handled, acid.

Chemical Principles of Acidity

Potassium bisulfate is classified as an acidic salt.[3] Its acidity arises not from the potassium ion (K⁺), which is a spectator ion derived from the strong base potassium hydroxide (KOH), but from the bisulfate anion (HSO₄⁻).

Upon dissolution in water, potassium bisulfate fully dissociates:

KHSO₄(s) → K⁺(aq) + HSO₄⁻(aq)

The bisulfate ion is the conjugate base of the strong acid sulfuric acid (H₂SO₄). However, the bisulfate ion itself is a weak acid and undergoes further partial dissociation in water, releasing a proton (H⁺) and establishing an equilibrium with the sulfate ion (SO₄²⁻):

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

The presence of free hydrogen ions (H⁺) from this equilibrium is what makes solutions of potassium bisulfate acidic, resulting in a pH of less than 7.0.[4][5]

Acid Dissociation Constant (Ka)

The strength of the bisulfate ion as a weak acid is quantified by its acid dissociation constant (Ka), which is equivalent to the second dissociation constant (Ka₂) of sulfuric acid. The generally accepted value for the Ka of the bisulfate ion at 25°C is approximately 0.012 .[6]

-

Ka = [H⁺][SO₄²⁻] / [HSO₄⁻] = 0.012

-

pKa = -log(Ka) ≈ 1.92

This relatively large Ka value for a "weak" acid indicates that the bisulfate ion is a significantly strong weak acid, contributing to the low pH of its solutions.

Quantitative Data on pH of Potassium Bisulfate Solutions

The pH of a potassium bisulfate solution is dependent on its concentration. Due to the significant dissociation of the bisulfate ion, a simple assumption that [H⁺] equals the initial concentration of the salt is inaccurate. The pH must be calculated considering the equilibrium of the bisulfate ion dissociation.

Calculated pH Values

The following table summarizes the calculated theoretical pH values for various concentrations of potassium bisulfate solutions at 25°C, using a Ka of 0.012. The quadratic formula was used to solve for [H⁺] from the Ka expression for greater accuracy.

| Concentration (mol/L) | Concentration (g/L) | Calculated pH |

| 1.0 | 136.17 | 0.96 |

| 0.5 | 68.09 | 1.28 |

| 0.1 | 13.62 | 1.98 |

| 0.05 | 6.81 | 2.29 |

| 0.01 | 1.36 | 2.96 |

| 0.001 | 0.136 | 3.96 |

Note: These are theoretical values. Actual measured pH may vary slightly due to activity effects in non-ideal solutions.

Reported Experimental pH Value

An experimental pH of 1.0 has been reported for a 50 g/L aqueous solution of potassium bisulfate at 20°C.

Experimental Protocols

Preparation of Standard Potassium Bisulfate Solutions

Objective: To prepare aqueous solutions of potassium bisulfate at specified molar concentrations.

Materials:

-

Potassium bisulfate (KHSO₄), analytical grade

-

Deionized or distilled water

-

Volumetric flasks (various sizes, e.g., 100 mL, 500 mL, 1 L)

-

Analytical balance

-

Weighing paper/boat

-

Spatula

-

Funnel

Procedure:

-

Calculate the required mass of KHSO₄ based on its molar mass (136.17 g/mol ) and the desired concentration and volume.

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

-

-

Weigh the calculated mass of KHSO₄ accurately using an analytical balance.

-

Transfer the weighed solid into the appropriate volumetric flask using a funnel.

-

Add a portion of deionized water to the flask (approximately half to two-thirds of the final volume).

-

Swirl the flask gently to dissolve the solid completely. Mild heating may be applied if necessary, but the solution must be cooled to room temperature before final dilution.

-

Add deionized water carefully to the calibration mark on the neck of the volumetric flask. Use a dropper for the final additions to ensure accuracy.

-

Stopper the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

-

Label the flask clearly with the chemical name, concentration, and date of preparation.

Measurement of pH of Potassium Bisulfate Solutions

Objective: To accurately determine the pH of prepared potassium bisulfate solutions.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4.01, 7.00)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with deionized water

-

Lint-free tissues

-

Potassium bisulfate solution to be tested

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.01 and a lower pH standard if available, or pH 7.00).

-

Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue. Do not rub the glass bulb.

-

Place a sample of the potassium bisulfate solution into a clean beaker. If using a magnetic stirrer, add a stir bar and place the beaker on the stir plate.

-

Immerse the pH electrode into the solution, ensuring the glass bulb is fully submerged.

-

Stir the solution gently if using a magnetic stirrer to ensure a representative measurement.

-

Allow the pH reading to stabilize. This may take a few moments.

-

Record the pH value displayed on the meter.

-

Clean the electrode by rinsing it with deionized water before storing it in the appropriate storage solution or proceeding to the next measurement.

Visualizations

Chemical Equilibrium of Potassium Bisulfate in Water

Caption: Dissolution and subsequent acidic equilibrium of potassium bisulfate in an aqueous solution.

Experimental Workflow for pH Measurement

Caption: A generalized workflow for the accurate measurement of the pH of a potassium bisulfate solution.

Conclusion

Potassium bisulfate solutions are acidic due to the dissociation of the bisulfate ion (HSO₄⁻). The pH of these solutions is concentration-dependent and can be reliably predicted by calculations involving the acid dissociation constant (Ka ≈ 0.012). The protocols outlined in this guide provide a framework for the accurate preparation and pH measurement of potassium bisulfate solutions, which is critical for their effective use in research, development, and industrial applications. Proper handling and safety procedures are paramount when working with this corrosive material.

References

- 1. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Solved 7. The bisulfate ion, HSO4, is a weak acid with Ka = | Chegg.com [chegg.com]

Potassium Bisulfate as an Acidic Catalyst: A Technical Guide for Organic Synthesis

Introduction

Potassium bisulfate (KHSO₄), an inorganic compound, is the potassium acid salt of sulfuric acid.[1] It presents as a white, water-soluble solid that is both inexpensive and readily available.[1][2] In recent years, KHSO₄ has garnered significant attention as a highly efficient, eco-friendly, and reusable heterogeneous acid catalyst for a variety of organic transformations.[3] Its advantages over traditional acid catalysts, such as concentrated sulfuric acid or Lewis acids, include milder reaction conditions, high yields, simple post-treatment processes, and environmental friendliness.[2] This guide provides a comprehensive overview of the applications of potassium bisulfate as an acidic catalyst, focusing on key organic reactions, experimental protocols, and quantitative data relevant to researchers, chemists, and professionals in drug development.

Core Properties and Mechanism of Action

Potassium bisulfate is a stable, non-toxic, and easy-to-handle solid.[3] Its catalytic activity stems from its nature as a Brønsted acid. In a reaction medium, the bisulfate ion (HSO₄⁻) can dissociate to provide a proton (H⁺), which initiates the catalytic cycle.[4][5][6] This protonation of a substrate, such as the oxygen atom of a carbonyl or hydroxyl group, increases its electrophilicity and facilitates subsequent nucleophilic attack or dehydration.

The general mechanism involves the protonation of a substrate by KHSO₄, making it more reactive. After the reaction proceeds, the catalyst is regenerated, allowing it to participate in further catalytic cycles. This process avoids the use of harsh mineral acids, simplifying product work-up and minimizing corrosive waste streams.

Figure 1: General mechanism of acid catalysis by KHSO₄ in an alcohol dehydration reaction.

Applications in Key Organic Transformations

Potassium bisulfate has proven to be a versatile catalyst for a wide range of organic reactions, including condensation, dehydration, and multi-component reactions.[2]

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are an important class of compounds in medicinal chemistry, known for their biological activities.[7][8] KHSO₄ and its silica-supported variant (KHSO₄-SiO₂) serve as highly efficient catalysts for the electrophilic substitution reaction between indoles and various aldehydes to produce BIMs in excellent yields.[2][9] The reactions are often rapid, occurring at room temperature and under solvent-free conditions, which aligns with the principles of green chemistry.[9]

Quantitative Data for Bis(indolyl)methane Synthesis

| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | KHSO₄-SiO₂ | Room Temp, Solvent-free | 10 min | 95 | [9] |

| 2 | 4-Chlorobenzaldehyde | KHSO₄-SiO₂ | Room Temp, Solvent-free | 10 min | 97 | [9] |

| 3 | 4-Methoxybenzaldehyde | KHSO₄-SiO₂ | Room Temp, Solvent-free | 12 min | 96 | [9] |

| 4 | 4-Nitrobenzaldehyde | KHSO₄-SiO₂ | Room Temp, Solvent-free | 15 min | 92 | [9] |

| 5 | Aliphatic Aldehydes | KHSO₄ | - | - | 43-87 | [2] |

| 6 | Aromatic Aldehydes | KHSO₄ | - | - | 87-96 | [2] |

Experimental Protocol: Synthesis of Bis(indolyl)methanes[9]

-

Combine indole (2 mmol), an aldehyde (1 mmol), and KHSO₄-SiO₂ (100 mg) in a round-bottom flask.

-

Stir the mixture vigorously at room temperature for the time specified in the table (typically 10-15 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with a saturated NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure bis(indolyl)methane.

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. KHSO₄ is an effective catalyst for the formation of esters from carboxylic acids and alcohols, including the synthesis of dicarboxylic acid esters and fatty acid esters.[10][11] It serves as a solid acid catalyst, which simplifies separation from the reaction mixture compared to liquid acids like H₂SO₄.[10][11] The catalyst can often be recovered by simple filtration and reused, reducing cost and waste.[10]

Quantitative Data for Dicarboxylic Acid Ester Synthesis

| Carboxylic Acid | Alcohol | Catalyst to Acid Molar Ratio | Reaction Time | Yield | Reference |

| Dicarboxylic Acid | Monohydric Alcohol | 0.05:1 to 1:1 | 0.5 - 8 hours | High | [10] |

| p-Hydroxybenzoic Acid | n-Butyl Alcohol | - | - | 92.9% | [3] |

| Lauric Acid | Propanol/Isopropanol | - | - | Good | [3] |

Experimental Protocol: Synthesis of Dicarboxylic Esters[10]

-

Place the dicarboxylic acid, a monohydric alcohol (molar ratio of alcohol to acid between 2:1 and 30:1), and powdered potassium bisulfate (molar ratio of catalyst to acid between 0.05:1 and 1:1) into a reaction vessel.

-

Heat the mixture to reflux under constant stirring.

-

Continue the reaction for a period of 0.5 to 8 hours, monitoring progress via TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid KHSO₄ catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Remove the excess alcohol from the filtrate by distillation.

-

Purify the resulting crude ester by vacuum distillation or recrystallization to obtain the final product.

Synthesis of Heterocyclic Compounds

KHSO₄ is also a valuable catalyst for the synthesis of important heterocyclic scaffolds like coumarins and quinoxalines, which are prevalent in pharmaceuticals and natural products.[12][13][14]

The Pechmann condensation, a reaction between a phenol and a β-ketoester, is a classic method for synthesizing coumarins. KHSO₄ provides a simple, cost-effective, and solvent-free alternative to conventional acid catalysts for this transformation, affording good yields of the desired products.[15]

Experimental Protocol: KHSO₄ Catalyzed Pechmann Condensation[15]

-

Grind a mixture of the phenol (e.g., resorcinol, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and KHSO₄ (5 mmol) in a mortar and pestle.

-

Transfer the mixture to a round-bottom flask.

-

Heat the reaction mixture in an oil bath at 100-120°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add ice-cold water.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure coumarin derivative.

Quinoxalines are biologically important nitrogen-containing heterocycles. A highly efficient and green method for their synthesis involves the condensation of 1,2-diamines with α-hydroxyketones using KHSO₄ as a promoter in water at room temperature.[16]

Experimental Protocol: Synthesis of Quinoxalines[16]

-

In a flask, dissolve the 1,2-phenylenediamine (1 mmol) and the α-hydroxyketone (1 mmol) in water (5 mL).

-

Add potassium bisulfate (10 mol%) to the mixture.

-

Stir the resulting mixture at room temperature. The reaction is typically complete within 15-30 minutes.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with water and dry.

-

Recrystallize the crude product from methanol to obtain the pure quinoxaline derivative.

Figure 2: A typical experimental workflow for a reaction catalyzed by potassium bisulfate.

Conclusion

Potassium bisulfate stands out as a powerful, economical, and environmentally benign solid acid catalyst for a multitude of organic reactions.[3] Its utility in the synthesis of valuable chemical entities such as bis(indolyl)methanes, esters, coumarins, and quinoxalines highlights its importance for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The operational simplicity, mild conditions, and reusability associated with KHSO₄ catalysis make it a superior choice for developing sustainable synthetic methodologies.[2][10] Future research will likely expand its applications to even more complex organic transformations, further cementing its role as a key catalyst in modern organic synthesis.

References

- 1. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Bis(3-indolyl)methanes Mediated by Potassium tert-Butoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. acgpubs.org [acgpubs.org]

- 10. CN101092357A - Method for catalyzing and synthesizing bibasic carboxylic ester by potassium hydrogen sulfate - Google Patents [patents.google.com]

- 11. GB2148897A - Catalytic esterification of carboxylic acid/glyceride mixtures - Google Patents [patents.google.com]